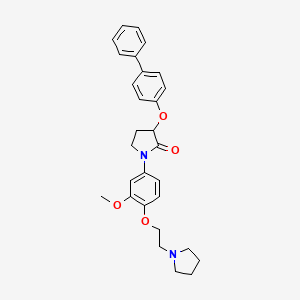
(+/-)-3-(Biphenyl-4-yloxy)-1-(3-methoxy-4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PMID25522065-Compound-18 is a small molecule that belongs to the class of organic compounds known as stilbenes. Stilbenes are organic compounds containing a 1,2-diphenylethylene moiety. This compound has been studied for its potential therapeutic applications, particularly in the field of medicinal chemistry .
Preparation Methods
The synthetic routes for PMID25522065-Compound-18 involve several stepsThe reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize the yield and purity of the compound .
Industrial production methods for PMID25522065-Compound-18 may involve large-scale synthesis using similar reaction conditions but with adjustments to accommodate the scale of production. This includes the use of industrial reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required standards for pharmaceutical applications .
Chemical Reactions Analysis
PMID25522065-Compound-18 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of PMID25522065-Compound-18 can lead to the formation of corresponding ketones or aldehydes, while reduction can yield alcohols. Substitution reactions can introduce different functional groups, such as halogens or alkyl groups, to the stilbene core .
Scientific Research Applications
PMID25522065-Compound-18 has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the reactivity and properties of stilbenes. In biology, it has been investigated for its potential as an inhibitor of specific enzymes and receptors, making it a candidate for drug development .
In medicine, PMID25522065-Compound-18 has shown promise in preclinical studies for its potential to treat various diseases, including cancer and inflammatory conditions. Its ability to modulate specific molecular pathways makes it a valuable tool for understanding disease mechanisms and developing targeted therapies .
In industry, PMID25522065-Compound-18 is used in the development of new materials and chemical processes. Its unique chemical properties make it suitable for applications in catalysis, polymer synthesis, and other industrial processes .
Mechanism of Action
The mechanism of action of PMID25522065-Compound-18 involves its interaction with specific molecular targets, such as enzymes and receptors. One of the key targets is the estrogen receptor alpha, where the compound acts as an antagonist, inhibiting the receptor’s activity .
The compound also binds irreversibly to cysteine residues within the active site of certain kinases, such as the nuclear factor kappa B-inducing kinase. This binding disrupts the kinase’s function, leading to the inhibition of downstream signaling pathways involved in inflammation and cancer .
Comparison with Similar Compounds
PMID25522065-Compound-18 is unique compared to other similar compounds due to its specific chemical structure and reactivity. Similar compounds include other stilbenes and related organic molecules that share the 1,2-diphenylethylene moiety .
Some of the similar compounds include:
- PMID25522065-Compound-10
- PMID25522065-Compound-11
- PMID25522065-Compound-12
- PMID25522065-Compound-13
- PMID25522065-Compound-14
These compounds have similar core structures but differ in their functional groups and overall reactivity. The uniqueness of PMID25522065-Compound-18 lies in its specific functional groups and their arrangement, which confer distinct biological and chemical properties .
Properties
Molecular Formula |
C29H32N2O4 |
|---|---|
Molecular Weight |
472.6 g/mol |
IUPAC Name |
1-[3-methoxy-4-(2-pyrrolidin-1-ylethoxy)phenyl]-3-(4-phenylphenoxy)pyrrolidin-2-one |
InChI |
InChI=1S/C29H32N2O4/c1-33-28-21-24(11-14-26(28)34-20-19-30-16-5-6-17-30)31-18-15-27(29(31)32)35-25-12-9-23(10-13-25)22-7-3-2-4-8-22/h2-4,7-14,21,27H,5-6,15-20H2,1H3 |
InChI Key |
QXWLILWORIGJCR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)N2CCC(C2=O)OC3=CC=C(C=C3)C4=CC=CC=C4)OCCN5CCCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















